N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
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Overview
Description
N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 2-(methylthio)benzoic acid or its derivatives using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: As potential therapeutic agents due to their biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: As components in the development of organic semiconductors, dyes, and sensors.
Industrial Chemistry: As intermediates in the synthesis of more complex molecules and as additives in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide depends on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The interaction often involves binding to the active site of the target molecule, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position.
Benzothiazole-2-thiol: A derivative with a thiol group at the 2-position.
Uniqueness
N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is unique due to the presence of both the ethyl group on the benzothiazole ring and the methylthio group on the benzamide moiety. This combination of functional groups can impart distinct chemical and biological properties compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-3-11-7-6-10-14-15(11)18-17(22-14)19-16(20)12-8-4-5-9-13(12)21-2/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDOPTXQGJIZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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